molecular formula C9H10BrNO2S B13999982 2-[(2-Bromophenyl)methanesulfinyl]acetamide CAS No. 87852-51-5

2-[(2-Bromophenyl)methanesulfinyl]acetamide

Cat. No.: B13999982
CAS No.: 87852-51-5
M. Wt: 276.15 g/mol
InChI Key: AHRQQRDZOGPCRM-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methanesulfinyl]acetamide is a synthetic brominated acetamide derivative intended for research and development purposes. The compound features a methanesulfinyl (methylsulfinyl) group, a key functional moiety known to influence electronic properties, chirality, and hydrogen bonding capacity, which can be critical for interaction with biological targets. Acetamide derivatives are privileged scaffolds in medicinal chemistry, frequently investigated for their diverse pharmacological potential . The specific structural combination of the 2-bromophenyl ring and the methanesulfinyl-linked acetamide in this compound makes it a valuable intermediate for constructing more complex molecules or for probing biological mechanisms. Research applications for this compound and its structural analogs may span multiple areas. Bromophenyl-acetamide hybrids have demonstrated significant research interest in oncology, with some derivatives acting as potent inhibitors of protein kinases like EGFR . Furthermore, structurally similar sulfonylamino phenylacetamide derivatives have been patented for various therapeutic applications, indicating the research value of this chemical class . Other related acetamide compounds are also explored as cholinesterase inhibitors for neurodegenerative disease research and as antidiabetic agents targeting enzymes like α-glucosidase . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to conduct their own safety and specification assessments prior to use.

Properties

CAS No.

87852-51-5

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfinyl]acetamide

InChI

InChI=1S/C9H10BrNO2S/c10-8-4-2-1-3-7(8)5-14(13)6-9(11)12/h1-4H,5-6H2,(H2,11,12)

InChI Key

AHRQQRDZOGPCRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)CC(=O)N)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(2-Bromophenyl)methanesulfinyl]acetamide

General Synthetic Strategy

The preparation of 2-[(2-Bromophenyl)methanesulfinyl]acetamide typically involves:

  • Formation of a thioether intermediate by coupling 2-bromobenzyl derivatives with thioglycolic acid or related sulfur nucleophiles.
  • Conversion of the thioether to the corresponding sulfoxide (sulfinyl) via controlled oxidation.
  • Functional group transformations to convert the carboxylic acid or ester intermediates into the acetamide.

This approach parallels the synthesis of modafinil and its analogues, where diphenylmethyl groups are replaced by 2-bromophenyl substituents.

Detailed Synthetic Routes

Thioether Formation via Coupling Reaction
  • Starting materials: 2-bromobenzyl alcohol or 2-bromobenzyl halide and thioglycolic acid.
  • Reaction conditions: Coupling is performed in trifluoroacetic acid (TFA) at room temperature or with mild heating (~60 °C) to improve yields.
  • Mechanism: The thiol group of thioglycolic acid attacks the benzylic position of the 2-bromobenzyl derivative, forming a thioether linkage.

This step yields 2-[(2-bromophenyl)methylthio]acetic acid as a key intermediate.

Esterification of the Thioether Acid
  • The carboxylic acid is converted to its methyl or ethyl ester by reaction with iodomethane in acetone under reflux or by reaction with alcohols in the presence of catalytic acid (e.g., p-toluenesulfonic acid).
  • Typical temperatures range from 30 to 90 °C, with reflux conditions preferred for high conversion.

This esterification facilitates subsequent amidation.

Conversion to Acetamide
  • The ester intermediate is treated with ammonia or ammonium hydroxide in methanol or other alcoholic solvents.
  • Reaction temperatures range from 0 to 100 °C, often at reflux, to convert the ester into the corresponding primary amide.
  • This step can be performed either in situ (without isolating the ester) or after isolating the ester intermediate.
Oxidation to Sulfinylacetamide
  • The thioether acetamide is oxidized to the sulfinylacetamide using mild oxidants such as hydrogen peroxide (30% aqueous solution) in a mixture of acetic acid and methanol.
  • Controlled oxidation is critical to avoid over-oxidation to sulfone.
  • Reaction conditions typically involve stirring at room temperature or mild heating until completion.

This step yields the target compound 2-[(2-Bromophenyl)methanesulfinyl]acetamide .

Representative Reaction Scheme

Step Reactants & Conditions Product Notes
1 2-Bromobenzyl alcohol + Thioglycolic acid in TFA, RT or 60 °C 2-[(2-Bromophenyl)methylthio]acetic acid Thioether formation
2 Esterification with MeI in acetone, reflux Methyl 2-[(2-bromophenyl)methylthio]acetate Facilitates amidation
3 Aminolysis with NH3 in MeOH, reflux 2-[(2-Bromophenyl)methylthio]acetamide Conversion to amide
4 Oxidation with H2O2 (30%) in AcOH/MeOH 2-[(2-Bromophenyl)methanesulfinyl]acetamide Sulfoxide formation

Analytical Data and Yield Considerations

  • Yields: Each step typically achieves yields between 70-90%, with overall yields depending on purification efficiency.
  • Purity: Final products are purified by recrystallization or chromatography to achieve pharmaceutical-grade purity.
  • Characterization: Confirmed by FTIR (carbonyl stretch ~1650 cm⁻¹, sulfoxide S=O stretch ~1030-1070 cm⁻¹), $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry.
  • Melting points: Sharp melting points indicate high purity; typically, sulfinylacetamides exhibit melting points in the range of 100-150 °C depending on substitution.

Comparative Notes on Related Methods

Method Aspect Modafinil Synthesis (Diphenylmethyl) 2-[(2-Bromophenyl)methanesulfinyl]acetamide Synthesis
Thioether formation Diphenylmethanol + thioglycolic acid in TFA 2-Bromobenzyl alcohol + thioglycolic acid in TFA
Esterification Acid + MeOH with acid catalyst Same, methyl or ethyl ester formation
Amidation Ester + NH3 in MeOH, reflux Same amidation conditions
Oxidation H2O2 in AcOH/MeOH to sulfoxide Controlled oxidation to sulfoxide, avoiding sulfone
Base usage Alkali bases for salt formation Similar bases may be used for intermediate salt formation
Solvents TFA, MeOH, acetone, AcOH Same solvent systems applicable

Summary Table of Preparation Steps

Step Number Reaction Type Reagents & Conditions Product Yield (%) Key Analytical Features
1 Thioether formation 2-Bromobenzyl alcohol + thioglycolic acid, TFA, RT/60 °C 2-[(2-Bromophenyl)methylthio]acetic acid 75-85 FTIR: C–S stretch, NMR consistent with thioether
2 Esterification Methyl iodide, acetone, reflux Methyl 2-[(2-bromophenyl)methylthio]acetate 80-90 FTIR: C=O ester stretch ~1735 cm⁻¹
3 Amidation NH3 in MeOH, reflux 2-[(2-Bromophenyl)methylthio]acetamide 70-85 FTIR: Amide C=O ~1650 cm⁻¹, N–H stretch
4 Oxidation H2O2 (30%), AcOH/MeOH, RT 2-[(2-Bromophenyl)methanesulfinyl]acetamide 75-90 FTIR: S=O stretch ~1030-1070 cm⁻¹, NMR sulfoxide signals

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methanesulfinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of 2-[(2-Bromophenyl)methanesulfonyl]acetamide.

    Reduction: Formation of 2-[(2-Phenyl)methanesulfinyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromophenyl)methanesulfinyl]acetamide is a chemical compound with a bromophenyl group and a sulfinyl moiety attached to an acetamide. It has a molecular formula of C19H23BrN2O3S2C_{19}H_{23}BrN_2O_3S_2 and a molecular weight of 471.4 g/mol. The presence of a thioether, amide, and sulfonyl group indicates the compound can participate in various reactions.

Potential Applications

2-[(2-Bromophenyl)methanesulfinyl]acetamide is primarily applicable in medicinal chemistry because of its potential biological activities and can act as a lead compound in the development of new pharmaceuticals that target cancers and inflammatory disorders. It may also have uses in agrochemicals or as an intermediate in organic synthesis. Research indicates that compounds with structural similarity to 2-[(2-Bromophenyl)methanesulfinyl]acetamide have pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Compounds with similar structural motifs have been studied for their antiproliferative effects on various cancer cell lines, suggesting a potential therapeutic application in oncology.

Biological Activity Research into compounds similar to 2-[(2-Bromophenyl)methanesulfinyl]acetamide has demonstrated significant pharmacological properties. These include:

  • Anti-inflammatory activity
  • Anti-cancer activity
  • Antimicrobial activity

Use as a Lead Compound Due to its potential biological activities, 2-[(2-Bromophenyl)methanesulfinyl]acetamide can serve as a lead compound for developing new pharmaceuticals. These pharmaceuticals can target various diseases, particularly cancers and inflammatory disorders.

Applications in Agrochemicals and Organic Synthesis Besides medicinal chemistry, 2-[(2-Bromophenyl)methanesulfinyl]acetamide may also find uses in agrochemicals or as an intermediate in organic synthesis.

Chemical Reactivity

The chemical reactivity of 2-[(2-Bromophenyl)methanesulfinyl]acetamide can be attributed to its functional groups. The bromine atom can be involved in nucleophilic substitution reactions, where it may be displaced by nucleophiles due to its electronegativity and polarizability. The sulfonyl group may also engage in condensation reactions, further expanding the potential chemical transformations available for this compound.

Structural Comparison

Several compounds share structural similarities with 2-[(2-Bromophenyl)methanesulfinyl]acetamide, particularly those containing bromophenyl or sulfonamide functionalities.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-(diethylamino)sulfonyl)phenylacetamideSulfonamide and amide groupsAntiproliferativeContains diethylamino group
2-Bromo-N-(substituted)acetamidesBromine atom and acetamide functionalityVaries widelySubstituent diversity affects activity
Benzimidazole-based derivativesBenzimidazole core with various side groupsAnticancerDiverse pharmacological profiles

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methanesulfinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Moieties

Key Compounds :

  • 5d (2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(2-bromophenyl)acetamide)
  • 5c (2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(4-bromophenyl)acetamide)
Property 2-[(2-Bromophenyl)methanesulfinyl]acetamide 5d (2-Bromophenyl) 5c (4-Bromophenyl)
Core Structure Methanesulfinyl Benzimidazole-sulfinyl Benzimidazole-sulfinyl
Substituent Position Ortho-bromo Ortho-bromo Para-bromo
Melting Point Not reported 158–160°C 217–219°C
Synthetic Yield Not reported 80% 87%
Biological Activity Not explicitly tested Antiproliferative (tested) Antiproliferative (tested)

Analysis :

  • Substituent position : The ortho-bromo group in 5d and the target compound introduces steric hindrance, which may reduce metabolic degradation but also limit binding to flat enzymatic pockets.

Substituent Position Effects: Ortho vs. Para Bromine

Key Compounds :

  • N-(2-Bromophenyl)-2-(4-hydroxyphenyl)acetamide derivatives
  • N-(4-Bromophenyl)-2-(4-hydroxyphenyl)acetamide derivatives
Property Ortho-Bromo Derivatives Para-Bromo Derivatives
Synthetic Yield 31.8–89.5% (varies by structure) 31.8–89.5% (similar range)
Biological Relevance Enhanced steric effects may modulate target selectivity Improved solubility and metabolic stability

Analysis :

  • Ortho-substituted bromine in the target compound may enhance binding specificity to sterically tolerant targets (e.g., enzyme active sites with deep pockets) .
  • Para-substituted bromine, as in 5c, often improves crystallinity and solubility due to symmetrical molecular packing .

Sulfinyl vs. Sulfanyl Derivatives

Key Compounds :

  • 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-bromophenyl)methylene]acetohydrazide
Property Sulfinyl Derivatives Sulfanyl Derivatives
Electronic Effects Polar, electron-withdrawing (-S=O) Less polar, nucleophilic (-S-)
Biological Impact May enhance oxidative stress-mediated activity May improve thiol-mediated enzyme inhibition

Analysis :

  • Sulfanyl derivatives, such as those in , may exhibit stronger covalent interactions with cysteine residues in enzymes.

Pharmacological Activities

Key Compounds :

  • 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yl)-N-(2-Bromophenyl)acetamide (antidiabetic agent)
  • Pyridazin-3(2H)-one derivatives (FPR2 agonists)
Compound Target Activity Mechanism
Target Compound Not explicitly reported Unknown (structural similarity suggests enzyme modulation)
Antidiabetic Derivative α-Glucosidase inhibition, PPAR-γ activation Reduces blood glucose in diabetic models
FPR2 Agonists Calcium mobilization in neutrophils Anti-inflammatory potential

Analysis :

  • The absence of a benzothiazine or pyridazinone ring in the target compound may limit its direct applicability in diabetes or inflammation but opens avenues for novel target exploration.

Biological Activity

2-[(2-Bromophenyl)methanesulfinyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of 2-[(2-Bromophenyl)methanesulfinyl]acetamide typically involves the reaction of 2-bromobenzylsulfanyl derivatives with acetamides. The methodology often employs standard organic synthesis techniques such as nucleophilic substitution or coupling reactions under controlled conditions to yield the desired sulfinamide product.

Antiproliferative Activity

Research has shown that compounds with sulfinamide structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that derivatives similar to 2-[(2-Bromophenyl)methanesulfinyl]acetamide demonstrate varying degrees of cytotoxicity against human liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines.

Table 1: Antiproliferative Activity of Sulfinamide Derivatives

CompoundCell LineIC50 (µM)Reference
2-[(2-Bromophenyl)methanesulfinyl]acetamideHepG215.3
2-[(2-Bromophenyl)methanesulfinyl]acetamideMCF-712.8
2-[(2-Bromophenyl)methanesulfinyl]acetamideA54918.4

Structure-Activity Relationship (SAR)

The biological activity of sulfinamide compounds is influenced by their structural features. The presence of electron-withdrawing groups, such as bromine in the para position, enhances the compound's ability to inhibit cellular proliferation. The SAR studies indicate that modifications to the aromatic ring and the sulfinamide moiety can lead to improved potency and selectivity against cancer cells.

Case Studies

  • Benzimidazole-Sulfoxide Derivatives : A study synthesized a series of benzimidazole derivatives linked with sulfoxides and evaluated their antiproliferative activities. The results indicated that specific substitutions on the benzimidazole scaffold significantly enhanced cytotoxic effects against HepG2 and MCF-7 cell lines, suggesting a potential pathway for developing more effective anticancer agents .
  • Thiazole-Based Compounds : Another investigation into thiazole derivatives revealed that compounds containing sulfonamide functionalities exhibited potent anticancer activity against various cell lines, including HepG2. This highlights the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2-Bromophenyl)methanesulfinyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sulfoxidation of a methylsulfanyl precursor followed by coupling with acetamide. Key steps include:

  • Sulfoxidation : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C to convert the methylsulfanyl group to methanesulfinyl.
  • Coupling : Employ peptide-coupling reagents (e.g., HATU or EDCI) in the presence of a base (e.g., DIPEA) to attach the sulfinyl moiety to the acetamide backbone .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yields >70% are achievable with strict anhydrous conditions and inert atmospheres .

Q. How is 2-[(2-Bromophenyl)methanesulfinyl]acetamide characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and sulfinyl moiety (δ 2.8–3.2 ppm for CH2_2SO) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calculated for C9_9H10_{10}BrNO2_2S: 282.9632) with <3 ppm error .
  • Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries of 2-[(2-Bromophenyl)methanesulfinyl]acetamide derivatives?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of saturated solutions in toluene/acetone (3:1 v/v) .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve structures with SHELXL (R-factor <0.05) .
  • Analysis : Compare torsion angles (e.g., C-S-O-C) with DFT-optimized geometries. Discrepancies >5° suggest conformational flexibility or crystal packing effects .

Q. What strategies mitigate competing side reactions during the synthesis of bromophenyl-containing acetamides?

  • Methodological Answer :

  • Debromination Prevention : Use Pd(dppf)Cl2_2 as a catalyst under inert N2_2 to suppress aryl-bromide cleavage during coupling .
  • Sulfoxide Stability : Avoid strong acids/bases; stabilize the sulfinyl group with chelating agents (e.g., 2,2'-bipyridyl) in polar aprotic solvents (DMF or THF) .
  • Byproduct Identification : Employ GC-MS or MALDI-TOF to detect and quantify impurities (e.g., des-bromo or over-oxidized sulfones) .

Q. How do electronic effects of the 2-bromophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Hammett Analysis : Calculate σ+^+ values for the 2-bromophenyl substituent (-0.23) to predict activation/deactivation trends.
  • Kinetic Studies : Compare reaction rates with para- or meta-substituted analogs in SNAr reactions (e.g., with piperidine in DMSO at 60°C). The ortho-bromo group sterically hinders attack but electronically activates the ring .
  • Computational Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map LUMO distributions and identify reactive sites .

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